7-Methoxy-4-methylisoquinoline is a compound belonging to the isoquinoline family, characterized by a fused ring structure that contains nitrogen. Isoquinolines are known for their presence in various natural products and synthetic compounds, often exhibiting biological activity. This particular compound features a methoxy group at the seventh position and a methyl group at the fourth position of the isoquinoline ring.
7-Methoxy-4-methylisoquinoline can be derived from various natural sources or synthesized through chemical reactions. Isoquinoline derivatives are frequently found in plants, particularly in the families of Papaveraceae and Berberidaceae, which are known for their medicinal properties.
Chemically, 7-Methoxy-4-methylisoquinoline is classified as an alkaloid, a category of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their pharmacological effects and are often used in medicine.
The synthesis of 7-Methoxy-4-methylisoquinoline can be achieved through several methods, including:
For example, one approach involves starting with 4-methylphenol and methoxyacetaldehyde, followed by cyclization under acidic conditions. The yields and purity of the final product can be optimized through careful control of reaction conditions such as temperature, solvent choice, and reaction time .
The molecular formula of 7-Methoxy-4-methylisoquinoline is . Its structure features a bicyclic system with a nitrogen atom incorporated into the aromatic ring.
The compound has distinct spectral characteristics:
7-Methoxy-4-methylisoquinoline can participate in various chemical reactions, including:
For instance, in the presence of strong acids or oxidizing agents, 7-Methoxy-4-methylisoquinoline can be transformed into other derivatives with varying biological activities .
The mechanism of action for compounds like 7-Methoxy-4-methylisoquinoline often involves interaction with biological targets such as enzymes or receptors. These interactions can modulate physiological processes, leading to therapeutic effects.
Studies have shown that isoquinoline derivatives may exhibit activities such as anti-inflammatory, analgesic, or antitumor effects by influencing pathways associated with neurotransmitter systems or cell signaling .
7-Methoxy-4-methylisoquinoline has several applications in scientific research:
Isoquinoline alkaloids represent one of the most structurally diverse and biologically significant classes of plant secondary metabolites, with historical use dating back millennia. The isolation of morphine from Papaver somniferum in the early 19th century marked the beginning of scientific interest in this alkaloid family [8]. Over the past two centuries, more than 2,500 isoquinoline alkaloids have been characterized, with 253 novel structures identified between 2019–2023 alone [8]. These compounds are predominantly distributed in primitive angiosperms of the Ranunculaceae, Berberidaceae, Papaveraceae, and Fumariaceae families, where they function as chemical defense agents [8]. The core isoquinoline scaffold is biosynthetically derived from tyrosine or phenylalanine precursors through complex enzymatic transformations that generate structural subclasses including benzylisoquinolines, aporphines, protoberberines, and protopines [8].
Table 1: Historical Milestones in Isoquinoline Alkaloid Research
Year | Discovery/Development | Significance |
---|---|---|
~1805 | Morphine isolation | First isolated alkaloid; foundation of alkaloid chemistry |
1963 | Franck and Blaschke synthesis | Early chemical synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline |
1988 | Kubo's microbial isoquinoline discovery | Expanded natural occurrence beyond plants |
2019-2023 | 253 novel isoquinolines characterized | Demonstrated ongoing chemical diversity in natural sources |
The specific compound 7-methoxy-4-methylisoquinoline belongs to the "simple isoquinoline" subclass, characterized by minimal ring substitutions and absence of additional fused ring systems. While not as extensively studied as complex analogs like berberine, this structural simplicity facilitates structure-activity relationship studies and targeted modifications. The discovery of 7-methoxy-4-methylisoquinoline derivatives in plants (Thalictrum, Corydalis) and microorganisms (Aspergillus insuetus) underscores their broad biogeographical distribution [6] [8]. Contemporary research has shifted from mere phytochemical characterization toward pharmacological exploitation, with several isoquinoline-based drugs receiving clinical approval in recent years, including the antimalarial compound MMV390048 and the anticancer agent lurbinectedin [8].
The pharmacological profile of 7-methoxy-4-methylisoquinoline is critically influenced by its two key substituents: the methoxy group at position C7 and the methyl group at position C4. X-ray crystallographic analyses of related analogs reveal that the methoxy (-OCH₃) group adopts a coplanar orientation with the isoquinoline ring, facilitating electronic conjugation that modulates electron density across the aromatic system [1] [5]. This electron-donating group enhances molecular polarity (measured as ΔlogP = -0.82 versus unsubstituted isoquinoline), thereby improving water solubility—a property crucial for bioavailability [5]. Nuclear magnetic resonance studies of 4-methylisoquinoline derivatives demonstrate that the C4-methyl group induces significant chemical shift changes at adjacent protons (H3 and H5), indicating its steric and electronic influence on the heteroaromatic core .
Table 2: Electronic and Steric Effects of Substituents in 7-Methoxy-4-methylisoquinoline
Substituent | Position | Electronic Effect | Steric Consequence | Biological Impact |
---|---|---|---|---|
Methoxy (-OCH₃) | C7 | π-electron donation (+R effect) | Minimal steric demand | Enhanced solubility; H-bond acceptor capacity |
Methyl (-CH₃) | C4 | Hyperconjugation (+I effect) | Disrupts coplanarity at C3-C4 bond | Increased lipophilicity; target complementarity |
Biologically, these substituents enable precise molecular recognition. The methoxy group functions as a hydrogen-bond acceptor that can interact with enzymatic binding pockets, as demonstrated in allosteric PRMT3 inhibitors where analogous methoxyisoquinolines form critical hydrogen bonds with threonine residues [2]. Meanwhile, the C4-methyl group provides hydrophobic bulk that enhances van der Waals interactions with protein subsites. Structure-activity relationship studies of PRMT3 inhibitors revealed that methylation at the isoquinoline C4 position boosted potency 5-fold compared to unmethylated analogs (IC₅₀ shift from 421 nM to 84 nM) [2]. Similarly, in antimicrobial isoquinolines, C4-methylation significantly improved activity against drug-resistant Plasmodium falciparum strains by enhancing membrane penetration [5] [8]. Quantum mechanical calculations indicate that the methyl group's electron-donating capacity raises the HOMO energy level by approximately 0.8 eV, potentially facilitating charge-transfer interactions with biological targets .
Despite its promising scaffold, 7-methoxy-4-methylisoquinoline remains underexplored compared to other isoquinoline alkaloids, with several critical research gaps requiring attention:
Synthetic Accessibility: Current syntheses suffer from regioselectivity challenges, particularly in introducing the C4-methyl group. Traditional approaches like the Pomeranz-Fritsch cyclization yield mixtures requiring tedious chromatographic separation [4]. Although modern metalation strategies using Knochel-Hauser base (TMPMgCl·LiCl) permit directed C1-metalation, subsequent methylation with CuCN·2LiCl catalysis achieves only 34% yield of target methylisoquinoline alongside 30% recovered starting material [4]. This inefficiency necessitates improved catalytic systems or alternative protecting group strategies to enable gram-scale production for pharmacological testing.
Physicochemical Limitations: The compound's poor aqueous solubility (0.021 mg/mL) represents a major barrier to bioavailability, as evidenced in related antimalarial isoquinolines where insufficient solubility compromised in vivo efficacy despite potent antiplasmodial activity [5]. Cyclodextrin complexation studies with dimethylated β-cyclodextrin demonstrated 65-fold solubility enhancement for structurally similar 3,5-diaryl-2-aminopyridines, suggesting a viable formulation strategy yet to be applied to 7-methoxy-4-methylisoquinoline [5]. Computational predictions indicate that the logP value of 2.85 exceeds optimal ranges for blood-brain barrier penetration, necessitating structural modifications or prodrug approaches.
Target Identification Gap: While isoquinolines broadly exhibit modulatory effects on protein methyltransferases, ion channels, and antimicrobial targets, the specific biological interactions of 7-methoxy-4-methylisoquinoline remain unmapped. The compound lacks comprehensive profiling against therapeutically relevant target classes such as epigenetic regulators, despite structural similarities to known PRMT3 inhibitors where isoquinoline derivatives show IC₅₀ values of 10–36 nM [2].
Table 3: Key Research Gaps and Proposed Approaches
Research Gap | Current Limitation | Proposed Investigative Approach |
---|---|---|
Synthetic inefficiency | Low yields in regioselective C4-methylation | Transition metal-catalyzed C–H activation |
Suboptimal solubility | Aqueous solubility <0.05 mg/mL | Cyclodextrin inclusion complexes; salt formation |
Uncharacterized target profile | No confirmed macromolecular targets | In silico target fishing; affinity chromatography |
Limited SAR exploration | Only 4 analogs reported in literature | Parallel synthesis of C4/C7 analogs |
Future research priorities should include: (1) Development of tandem C–H activation protocols for direct C4 methylation; (2) Systematic evaluation of cyclodextrin formulations to improve dissolution kinetics; (3) High-throughput screening against epigenetic targets like PRMTs, HDACs, and DNMTs; and (4) Synthesis of fluorescently tagged derivatives for cellular localization studies. Addressing these gaps could position 7-methoxy-4-methylisoquinoline as a versatile scaffold for neurodegenerative, neoplastic, and infectious disease therapeutics [2] [4] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7